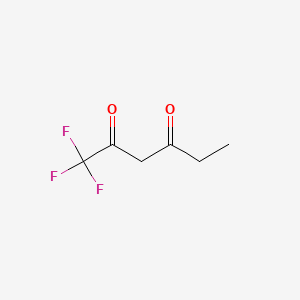

1,1,1-Trifluorohexane-2,4-dione

Descripción

Significance of the Trifluoromethyl Moiety in Chemical Design and Reactivity

The trifluoromethyl (-CF3) group is a key functional group in modern organic and medicinal chemistry. tcichemicals.commdpi.com Its strong electron-withdrawing nature, a consequence of the high electronegativity of fluorine, significantly impacts the electronic properties of the molecule it is attached to. tcichemicals.comwikipedia.org This electronic influence is crucial in the development of organic electronic materials and organocatalysts. tcichemicals.com

Key properties imparted by the trifluoromethyl group include:

Enhanced Lipophilicity: The -CF3 group increases the lipophilicity of a molecule, which can facilitate its transport across biological membranes. mdpi.comnih.gov

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. mdpi.com

Bioisosterism: Due to its steric similarity to a chlorine atom and a methyl group, the -CF3 group is often used as a bioisostere to modify the steric and electronic properties of a lead compound in drug design. mdpi.comwikipedia.org

Increased Acidity: The electron-withdrawing nature of the -CF3 group increases the acidity of adjacent protons, a key feature in the reactivity of compounds like 1,1,1-Trifluorohexane-2,4-dione. wikipedia.org

The incorporation of a trifluoromethyl group is a well-established strategy for fine-tuning the physicochemical characteristics and enhancing the binding affinity of therapeutic compounds. mdpi.com

Positioning of this compound within the Broader Class of Fluorinated β-Diketones

This compound belongs to the family of unsymmetrical β-diketones, where a trifluoromethyl group is attached to one carbonyl and an ethyl group to the other. This asymmetry, coupled with the strong electron-withdrawing effect of the CF3 group, leads to a pronounced polarization of the β-dicarbonyl system.

A significant characteristic of β-diketones is their existence as a mixture of keto and enol tautomers in equilibrium. researchgate.netmdpi.com In the case of this compound, the equilibrium is heavily shifted towards the enol form due to the formation of a stable intramolecular hydrogen bond and conjugation. libretexts.org This keto-enol tautomerism is fundamental to its reactivity and coordinating ability. researchgate.netmdpi.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 400-54-4 matrix-fine-chemicals.comchemnet.comsigmaaldrich.com |

| Molecular Formula | C6H7F3O2 matrix-fine-chemicals.comchemnet.comsigmaaldrich.com |

| Molecular Weight | 168.11 g/mol matrix-fine-chemicals.comsigmaaldrich.com |

| Boiling Point | 125 °C |

| Density | 1.22 g/cm³ |

| Flash Point | 28 °C |

| Appearance | Clear yellow liquid |

Overview of Key Research Domains for this compound and Related Fluorinated Systems

The unique properties of this compound and other fluorinated β-diketones have led to their application in several key areas of research:

Coordination Chemistry: Fluorinated β-diketones are excellent ligands for a wide range of metal ions, forming stable chelate complexes. mdpi.com These complexes are explored for their potential in catalysis, as precursors for metal-organic frameworks (MOFs), and in the development of luminescent and magnetic materials. mdpi.com The volatility and thermal stability of metal complexes with fluorinated β-diketonate ligands, such as those of palladium, make them promising precursors for Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) processes used to create thin films. mdpi.comnih.gov

Organic Synthesis: The reactivity of the dicarbonyl moiety allows for a variety of chemical transformations, making these compounds versatile intermediates in the synthesis of more complex molecules, including heterocyclic compounds. researchgate.net

Materials Science: The incorporation of fluorinated β-diketonates into materials can impart desirable properties such as thermal stability and hydrophobicity. tcichemicals.com They are used in the development of functional materials, including sensors and organic electronic devices. mdpi.com

Medicinal Chemistry: While direct applications of this compound in pharmaceuticals are not prominent, the broader class of fluorinated compounds is of immense importance. unicam.it The principles learned from the reactivity and properties of such molecules inform the design of new drug candidates with improved efficacy and metabolic stability. mdpi.comnih.govhovione.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,1,1-trifluorohexane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O2/c1-2-4(10)3-5(11)6(7,8)9/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBRYTXXHTKCMFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059945 | |

| Record name | 2,4-Hexanedione, 1,1,1-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400-54-4 | |

| Record name | 1,1,1-Trifluoro-2,4-hexanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Hexanedione, 1,1,1-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000400544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Hexanedione, 1,1,1-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Hexanedione, 1,1,1-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-trifluorohexane-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.296 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,1,1 Trifluorohexane 2,4 Dione and Its Derivatives

Established Synthetic Routes to 1,1,1-Trifluorohexane-2,4-dione

The synthesis of this compound is achieved through several established chemical reactions, primarily leveraging the reactivity of ketones and fluorinated esters.

Palladium-Catalyzed Approaches, including Heck-Type Reactions

While direct synthesis of this compound via the Heck reaction is not commonly documented, palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of C-C bonds and are used in the general synthesis of 1,3-diketones. nih.govlibretexts.orgyoutube.com The Heck reaction typically involves the coupling of an aryl or vinyl halide with an alkene and is a cornerstone of modern synthetic chemistry for creating complex molecules. youtube.com

More relevant to β-diketone synthesis are other transition metal-catalyzed methods. For instance, decarboxylative coupling reactions catalyzed by palladium have emerged as a useful methodology for creating the 1,3-dicarbonyl moiety. nih.gov In these approaches, α-oxocarboxylic acids can serve as acyl anion equivalents, which, upon extrusion of carbon dioxide in the presence of a transition metal, can couple with other reactants to form the desired diketone structure. nih.gov While these methods are established for the general class of β-diketones, their specific application to produce this compound is less frequently reported than classical methods.

Claisen Condensation Reactions

The most traditional and widely employed method for synthesizing β-diketones, including fluorinated analogues like this compound, is the Claisen condensation. This reaction involves the base-catalyzed condensation between a ketone and an ester.

For the synthesis of this compound, the reaction is typically performed by condensing ethyl trifluoroacetate (B77799) with butanone (ethyl methyl ketone) in the presence of a strong base, such as sodium hydride (NaH) or sodium ethoxide. The base deprotonates the α-carbon of butanone to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl trifluoroacetate. Subsequent loss of the ethoxide leaving group and acidic workup yields the target β-diketone. This method is analogous to the synthesis of the well-known 1,1,1-trifluoroacetylacetone (TFAA), which is prepared by the condensation of ethyl trifluoroacetate and acetone. wikipedia.org The Claisen condensation offers a direct and efficient pathway to asymmetrically substituted β-diketones. wikipedia.orgorganic-chemistry.orgnih.gov

| Reactant 1 (Ester) | Reactant 2 (Ketone) | Base Catalyst | Product |

|---|---|---|---|

| Ethyl trifluoroacetate | Butanone | Sodium Hydride (NaH) | This compound |

Direct Trifluoroacetylation Strategies

Direct trifluoroacetylation offers an alternative route to fluorinated β-diketones. This strategy involves the direct introduction of a trifluoroacetyl group (-COCF₃) onto a pre-formed enolate or equivalent nucleophile. researchgate.net In this approach, the enolate of butanone can be generated and then treated with a suitable trifluoroacetylating agent, such as trifluoroacetic anhydride (B1165640) or S-ethyl trifluorothioacetate.

A related, highly efficient method involves a tandem Claisen condensation and retro-Claisen C-C bond cleavage reaction. organic-chemistry.orgresearchgate.net In this process, certain enolizable ketones react with ethyl trifluoroacetate in the presence of a strong base like sodium hydride. organic-chemistry.org While this specific tandem process can lead to trifluoromethyl ketones rather than β-diketones, the underlying principle of acylating an enolate is fundamental. organic-chemistry.orgresearchgate.net These direct acylation methods provide a powerful means to access fluorinated ketones, valued for their unique electronic properties and utility in creating bioactive molecules. researchgate.net

Synthesis of Functionalized this compound Derivatives

The dicarbonyl functionality of this compound makes it an excellent precursor for the synthesis of a wide range of heterocyclic compounds.

Heterocyclization Reactions for Complex Scaffold Construction (e.g., Quinoxaline (B1680401) 1,4-Dioxides)

A significant application of this compound is in the synthesis of complex heterocyclic structures, particularly quinoxaline 1,4-dioxides. mdpi.com These N-oxide containing heterocycles are of great interest in medicinal chemistry due to their diverse biological activities. researchgate.net

The most prominent method for this transformation is the Beirut reaction, which involves the condensation of a benzofuroxan (B160326) (a benzo[c] nih.govnih.govsapub.orgoxadiazole N-oxide) with a β-dicarbonyl compound. mdpi.com When this compound is used as the dicarbonyl component, it reacts with benzofuroxan in the presence of a base like triethylamine (B128534) to yield a quinoxaline 1,4-dioxide scaffold bearing both a trifluoromethyl group and a propyl group. mdpi.com The presence of the electron-withdrawing trifluoromethyl group has been shown to enhance the biological activity of these compounds, particularly as antibacterial agents. mdpi.com

| Reactant 1 | Reactant 2 | Reaction Type | Product Scaffold |

|---|---|---|---|

| This compound | Benzofuroxan | Beirut Reaction | 3-Propyl-2-(trifluoromethyl)quinoxaline 1,4-dioxide |

Pathways Involving Radical Intermediates in Derivatization

The derivatization of this compound can lead to compounds that participate in or are formed through radical-mediated pathways. The biological activity of quinoxaline 1,4-dioxides, synthesized from β-diketones, is often linked to the generation of free radicals. researchgate.net Under hypoxic conditions, such as those found in solid tumors, these N-oxides can undergo bioreduction to form radical anions, which can induce DNA cleavage, contributing to their cytotoxic effects. researchgate.net

Furthermore, synthetic methods involving radical intermediates are employed for the derivatization of related dicarbonyl compounds. For example, oxidative coupling reactions for alkyne difunctionalization can proceed through a radical coupling pathway to generate β-ketodithianes. organic-chemistry.org Additionally, modern photoredox catalysis, which operates via radical intermediates, has enabled the direct synthesis of a variety of fluorinated compounds, highlighting the expanding role of radical chemistry in accessing complex fluorinated molecules. researchgate.net

Comparative Analysis of Synthetic Efficiencies and Selectivities

The efficiency and selectivity of synthetic routes to fluorinated β-diketones are critical for their practical application. The Claisen condensation, while widely used, has variations that can significantly impact its effectiveness.

The choice of base is a crucial factor. Stronger bases like sodium hydride (NaH) have been shown to promote high selectivity and yield in the synthesis of trifluoromethyl ketones from enolizable alkyl phenyl ketones and ethyl trifluoroacetate. organic-chemistry.org The use of NaH in aprotic solvents can lead to a tandem Claisen condensation and retro-Claisen C-C bond cleavage, which, while not a direct route to the diketone, highlights the influence of reaction conditions on the product outcome. organic-chemistry.org

For the synthesis of similar compounds, such as 1-p-methylphenyl-4,4,4-trifluoro-1,3-butanedione, various methods have been compared. A process using lithium bis(trimethylsilyl)amide as the base in THF at very low temperatures (-60 to -50 °C) achieved a high yield of 86%. google.com However, this method suffers from the high cost of the reagent and the need for stringent anhydrous and oxygen-free conditions, making it less suitable for industrial applications. google.com In contrast, methods using sodium methoxide (B1231860) may require longer reaction times and more complex post-treatment processes. google.com

The selectivity of the condensation is also a key consideration. In the case of unsymmetrical ketones like 2-pentanone, there is the potential for the formation of regioisomers depending on which α-proton is abstracted. The more acidic protons adjacent to the carbonyl group are preferentially removed, leading to the desired product. The strong electron-withdrawing effect of the trifluoromethyl group in the final product can also drive the reaction equilibrium towards its formation.

Scale-Up Considerations in the Production of Fluorinated Diketones

The transition from laboratory-scale synthesis to industrial-scale production of fluorinated diketones like this compound presents several challenges. These include the cost of raw materials, reaction conditions, safety, and environmental impact.

One of the primary concerns is the cost and handling of reagents. While highly effective, reagents like lithium bis(trimethylsilyl)amide are expensive, and their use at scale is often economically prohibitive. google.com Similarly, the use of metallic sodium, while historically employed, poses significant safety risks. google.com Therefore, there is a strong preference for using more affordable and safer bases like sodium methoxide or sodium ethoxide.

Reaction conditions are another critical factor. Methods requiring cryogenic temperatures are energy-intensive and require specialized equipment, which increases production costs. google.com Consequently, processes that can be run at or near ambient temperature are more desirable for industrial applications. The optimization of reaction temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions.

The environmental impact of the synthesis is also a major consideration. The use of large volumes of organic solvents contributes to waste generation. Processes that can be run in greener solvents or with higher atom economy are increasingly favored. The excessive use of reagents like ethyl trifluoroacetate can also lead to environmental concerns if not properly managed. google.com

Furthermore, the post-reaction workup, including neutralization, extraction, and purification, needs to be efficient and scalable. The formation of stable hydrates or other byproducts can complicate the purification process. The development of robust purification methods, such as crystallization, is essential for obtaining a high-purity product at a large scale.

Research into optimizing these processes is ongoing, with a focus on developing catalytic methods that are more efficient, use less hazardous materials, and are more environmentally benign.

Coordination Chemistry and Ligand Design with 1,1,1 Trifluorohexane 2,4 Dione

Fundamental Chelation Characteristics of 1,1,1-Trifluorohexane-2,4-dione as a Bidentate Ligand

This compound, a derivative of hexane-2,4-dione, is a bidentate ligand that coordinates to metal ions through its two oxygen atoms. Like other β-diketones, it exists in a keto-enol tautomerism. The enol form is stabilized by intramolecular hydrogen bonding, and upon deprotonation, it forms a six-membered chelate ring with a metal ion. The presence of the electron-withdrawing trifluoromethyl (-CF₃) group at the C1 position significantly influences its electronic properties. This group increases the acidity of the enolic proton, facilitating deprotonation and coordination to metal ions. The resulting delocalized negative charge across the O=C-C=C-O framework enhances the stability of the metal complexes. The coordination of this compound to a metal center results in the formation of a planar six-membered ring, a characteristic feature of β-diketonate complexes.

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent, often in the presence of a base to facilitate the deprotonation of the ligand. The resulting complexes can be characterized by various analytical techniques, including single-crystal X-ray diffraction, which provides detailed structural information.

Transition Metal Complexes (e.g., Copper, Iridium)

Copper(II) Complexes: Copper(II) complexes of trifluoromethyl-substituted β-diketones have been synthesized and structurally characterized. For instance, the reaction of a copper(II) salt with a related ligand, 1-(4-methoxyphenyl)-4,4,4-trifluorobutane-1,3-dione, in different solvents has yielded complexes with varying crystal packing. In one such complex, the copper atom adopts a slightly distorted square planar geometry, with the two β-diketonate ligands being crystallographically identical. nih.gov The Cu-O bond lengths in the basal plane are typically in the range of 1.9286–1.9496 Å, and the C-O distances are between 1.261–1.275 Å. nih.gov The crystal packing of these complexes can be influenced by intermolecular interactions, such as hydrogen bonds and π-π stacking. nih.gov

Iridium(III) Complexes: Heteroleptic iridium(III) complexes containing β-diketonate ancillary ligands are of interest for their applications in organic light-emitting diodes (OLEDs). The synthesis of such complexes often involves the reaction of a chloride-bridged iridium dimer with the β-diketonate ligand in the presence of a weak base like sodium carbonate. nih.gov These complexes are generally air-stable solids and soluble in common organic solvents. nih.gov The β-diketonate ligand can be modified to fine-tune the electronic and photophysical properties of the iridium complex. nih.gov However, the use of certain β-diketonate ligands can sometimes lead to the quenching of phosphorescence due to the generation of dark triplet excited states. nih.gov

| Bond | Length (Å) |

|---|---|

| Cu-O (basal) | 1.9286–1.9496 |

| Cu-O (axial) | 2.2946(15) |

| C-O | 1.261–1.275 |

| C-C (in chelate ring) | 1.387(3) - 1.440(3) |

Alkaline-Earth Metal Complexes (e.g., Calcium, Strontium, Barium)

The synthesis of alkaline-earth metal complexes with this compound is less documented in the literature compared to transition metal and lanthanide complexes. However, studies on related systems provide insights into their potential coordination chemistry. For instance, neutral triple-decker complexes of heavy alkaline-earth metals have been synthesized using cyclopentadienyl-type ligands. nih.gov The formation of complexes between alkaline-earth metal ions (Ca²⁺, Sr²⁺, Ba²⁺) and crown ethers has been studied calorimetrically, revealing the stability of these complexes in different solvents. rsc.org It is expected that this compound would form stable complexes with alkaline-earth metals, likely with a 2:1 ligand-to-metal ratio to satisfy the coordination sphere of the metal ion. The synthesis would typically involve the reaction of an alkaline-earth metal salt with the ligand in a non-aqueous solvent. The resulting complexes are anticipated to be neutral and could exhibit interesting structural features depending on the size of the metal ion.

Lanthanide Complexes (e.g., Europium, Terbium)

Lanthanide complexes with β-diketonate ligands are renowned for their luminescent properties, which arise from the "antenna effect." The organic ligand absorbs light and transfers the energy to the lanthanide ion, which then emits at its characteristic wavelength. The synthesis of europium(III) and terbium(III) complexes with β-diketones is well-established. researchgate.netresearchgate.net These complexes are often synthesized by reacting a lanthanide salt with the β-diketone ligand in a suitable solvent. nih.gov The coordination number of the lanthanide ion is typically high (8 or 9), and the coordination sphere is often completed by solvent molecules or other ancillary ligands. nih.govrsc.org For example, a mononuclear europium(III) complex with a mono-β-diketone ligand was found to have a distorted trigonal-dodecahedral geometry with a coordination number of eight. rsc.org The photophysical properties of these complexes, such as their emission quantum yields and lifetimes, are highly dependent on the structure of the complex and the nature of the ligand. researchgate.netrsc.org

| Property | Value |

|---|---|

| Emission Quantum Yield (solid) | 38% |

| Coordination Geometry | Distorted Trigonal-Dodecahedral |

| Coordination Number | 8 |

Other Metal Complexes (e.g., Zinc, Lead)

Zinc(II) Complexes: Zinc(II) forms stable complexes with β-diketone ligands. The synthesis of a novel zinc(II) complex with a different β-diketone, 1,3-bis(5-methoxy-1-methyl-1H-indol-3-yl)propane-1,3-dione, resulted in a µ-oxo-bridged dimeric structure. This suggests that with this compound, zinc(II) could also form various structural motifs, including mononuclear or polynuclear species, depending on the reaction conditions. The coordination geometry around the zinc(II) ion in such complexes is typically tetrahedral or octahedral.

Lead(II) Complexes: There is limited specific information on lead(II) complexes with this compound. However, research on lead(II) complexes with other β-diketonates, such as 1,1,1,5,5,5-hexafluoropentane-2,4-dionate and 1,1,1-trifluoropentane-2,4-dionate, in the presence of 18-crown-6, has been reported. These studies have shown the formation of both mononuclear and dinuclear complexes. The synthesis and structural characterization of these compounds provide a basis for predicting the behavior of lead(II) with this compound.

Influence of Trifluoromethyl Substitution on Metal-Ligand Bond Strength and Geometry

The substitution of a methyl group with a trifluoromethyl group in a β-diketonate ligand has a profound impact on the properties of the resulting metal complexes. The strong electron-withdrawing nature of the -CF₃ group increases the Lewis acidity of the ligand, which in turn affects the metal-ligand bond strength.

This increased acidity generally leads to stronger coordination to the metal center. The electron-withdrawing effect of the -CF₃ group can be observed in the shortening of the adjacent C-C bond and a corresponding lengthening of the C-O bond in the chelate ring. nih.gov For instance, in a copper(II) complex with a trifluoromethyl-substituted β-diketone, the C-C bond adjacent to the -CF₃ group was found to be shorter than the C-C bond on the other side of the chelate ring. nih.gov

Catalytic Applications of 1,1,1 Trifluorohexane 2,4 Dione Derived Systems

Role of Fluorinated Ligands in Homogeneous Catalysis

Fluorinated ligands, such as those derived from 1,1,1-trifluorohexane-2,4-dione, play a crucial role in homogeneous catalysis. Their strong electron-withdrawing nature, imparted by the trifluoromethyl group, is central to their function.

When a β-diketone like this compound coordinates to a metal center, it forms a chelate complex. The electron-withdrawing trifluoromethyl (-CF3) group on the ligand backbone pulls electron density away from the metal center. This electronic pull increases the positive charge on the metal ion, thereby enhancing its Lewis acidity. researchgate.netresearchgate.net An increase in Lewis acidity can make the metal catalyst more electrophilic and thus more susceptible to coordination with substrate molecules. researchgate.net

This enhanced acidity is a key factor in boosting the catalyst's reactivity. For many catalytic reactions, the rate-determining step involves the interaction of the substrate with the metal center. researchgate.net A more Lewis-acidic catalyst can activate substrates more effectively, potentially lowering the activation energy of the reaction and leading to higher turnover rates. researchgate.netcardiff.ac.uk Studies on various metal-organic frameworks and complexes have shown a direct correlation between the Lewis acidity of the metal node and the catalytic activity in reactions like hydrolysis and Friedel-Crafts additions. rsc.orgrsc.org The principle extends to discrete molecular catalysts, where the electronic tuning of ligands is a fundamental strategy for improving performance. researchgate.net

Palladium-catalyzed cross-coupling reactions are powerful tools in synthetic organic chemistry for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com Ligands play a critical role in these reactions, stabilizing the palladium catalyst and influencing its reactivity. Fluorinated β-diketonate ligands derived from precursors like this compound are valuable in this context.

An efficient method for synthesizing chiral 1,1,1-trifluoro-α,α-disubstituted 2,4-diketones has been developed through palladium-catalyzed asymmetric allylation. nih.govacs.org This transformation, a type of cross-coupling reaction, utilizes simple substrates to build complex chiral molecules containing the valuable trifluoromethyl ketone motif under mild conditions. nih.govacs.org The use of palladium catalysis is crucial for the efficiency and selectivity of these reactions. nih.govacs.orgresearchgate.net

The general applicability of palladium catalysis extends to the cross-coupling of various fluorinated organic compounds. researchgate.netmdpi.com For instance, palladium(0) catalysts have been used to achieve the cross-coupling of tetrafluoroethylene (B6358150) with arylboronates and diarylzinc compounds. researchgate.netmdpi.com These reactions often proceed without the need for external bases or Lewis acid additives, highlighting the inherent reactivity of the fluorinated substrate and the palladium center. researchgate.netmdpi.com Similarly, Mizoroki-Heck reactions, another class of palladium-catalyzed C-C bond formation, have been successfully applied to fluorine-containing substrates. mdpi.com

Below is a table summarizing the conditions for a representative palladium-catalyzed allylation to form chiral trifluoromethyl ketones.

| Entry | Allyl Carbonate | Diketone Substrate | Catalyst (mol%) | Ligand (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Cinnamyl methyl carbonate | 1,1,1-Trifluoro-2,4-pentanedione (B1197229) | [Pd(allyl)Cl]₂ (2.5) | (R)-DTBM-SEGPHOS (5.5) | 95 | 96 |

| 2 | Crotyl methyl carbonate | 1,1,1-Trifluoro-2,4-pentanedione | [Pd(allyl)Cl]₂ (2.5) | (R)-DTBM-SEGPHOS (5.5) | 92 | 94 |

| 3 | 3-Methyl-2-butenyl methyl carbonate | 1,1,1-Trifluoro-2,4-pentanedione | [Pd(allyl)Cl]₂ (2.5) | (R)-DTBM-SEGPHOS (5.5) | 85 | 92 |

This table is illustrative, based on data for the closely related 1,1,1-trifluoro-2,4-pentanedione to demonstrate the principles of the reaction. nih.govacs.org

Investigation of Catalytic Mechanisms in this compound Systems

The catalytic mechanism in systems employing this compound-derived ligands is intrinsically linked to the fundamental steps of organometallic catalysis. For a typical palladium-catalyzed cross-coupling reaction, the cycle involves oxidative addition, transmetalation (or carbopalladation), and reductive elimination.

The 1,1,1-trifluorohexane-2,4-dionate ligand influences each of these steps. During oxidative addition, the electron-poor nature of the palladium center, induced by the fluorinated ligand, can affect the kinetics of its reaction with the electrophile (e.g., an aryl halide). In the subsequent step, the ligand's steric and electronic properties can modulate the rate of transmetalation. Finally, the ligand environment is crucial for the reductive elimination step, where the new C-C bond is formed and the active Pd(0) catalyst is regenerated. The stability imparted by the bidentate chelation of the diketonate ligand helps prevent catalyst decomposition pathways such as β-hydride elimination or aggregation into inactive palladium black.

Development of Chiral Catalysts Utilizing Fluorinated Diketones

The synthesis of enantiomerically pure compounds is a major goal of modern chemistry, particularly for pharmaceutical applications. nih.gov Fluorinated diketones are valuable precursors for developing chiral catalysts. Chirality can be introduced into the catalyst system by modifying the this compound ligand. This is typically achieved by attaching a chiral auxiliary to the ligand backbone, away from the coordination site, or by using a chiral ligand in conjunction with the metal-diketonate complex.

When such a chiral ligand coordinates to a metal, it creates a chiral environment around the active site. This asymmetry can direct the approach of the substrate, leading to the preferential formation of one enantiomer of the product over the other. Research has demonstrated the successful synthesis of chiral 1,1,1-trifluoro-α,α-disubstituted 2,4-diketones via palladium-catalyzed asymmetric reactions, achieving high yields and excellent enantioselectivities. nih.govacs.org The development of such methods provides a direct route to chiral building blocks that are otherwise difficult to access. nih.gov The broader field of asymmetric catalysis has seen significant advances in the fluorination of various substrates to generate chiral fluorine-containing centers, underscoring the importance of this research area. acs.orgrsc.org

Heterogenization Strategies for this compound Complexes in Catalysis

While homogeneous catalysts offer high activity and selectivity, their separation from the reaction products can be difficult and costly. Heterogenization, the process of immobilizing a homogeneous catalyst onto a solid support, addresses this challenge by combining the advantages of both catalytic worlds.

Metal complexes of this compound can be heterogenized through several strategies. One common approach is to covalently anchor the complex to an insoluble support, such as silica, alumina, or a polymer resin. This can be done by functionalizing the diketone ligand with a reactive group that can form a bond with the support material.

Another advanced strategy is the incorporation of the metal-diketonate complex into the structure of a Metal-Organic Framework (MOF). MOFs are crystalline materials with high surface areas and tunable pore sizes, making them excellent platforms for catalysis. rsc.orgrsc.org The this compound complex could either be encapsulated within the pores of a pre-synthesized MOF or used as a building block itself in the synthesis of a new MOF. The resulting solid catalyst would be easily recoverable by filtration and potentially reusable over multiple reaction cycles, enhancing the sustainability and economic viability of the catalytic process. rsc.org

Advanced Spectroscopic Characterization of 1,1,1 Trifluorohexane 2,4 Dione and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms.

Proton (¹H) NMR Studies

Proton (¹H) NMR spectroscopy of 1,1,1-trifluorohexane-2,4-dione reveals the presence of both keto and enol tautomers in solution. The spectrum of a related compound, 1,1,1-trifluoro-2,4-pentanedione (B1197229), in deuterated chloroform (B151607) (CDCl₃) shows a distinct peak for the enolic proton at approximately 5.908 ppm. researchgate.net The methylene (B1212753) protons (CH₂) in the keto form appear as a small peak around 2.883 ppm, while the methyl protons (CH₃) are observed at about 2.201 ppm. researchgate.net The relative integration of these peaks can be used to determine the equilibrium ratio of the keto and enol forms.

For this compound, the ethyl group introduces additional signals. A typical ¹H NMR spectrum would be expected to show a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂) of the ethyl group, arising from spin-spin coupling.

Carbon-13 (¹³C) NMR Investigations

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. In the ¹³C NMR spectrum of a dione, the carbonyl carbons are typically the most downfield signals. For instance, in 4'-chloroacetophenone, the ketone carbon signal appears close to 200 ppm. youtube.com For this compound, two distinct carbonyl signals would be expected for the two ketone groups in the diketone form. The carbon of the trifluoromethyl group (CF₃) will also have a characteristic chemical shift, often appearing as a quartet due to coupling with the three fluorine atoms. The remaining aliphatic carbons of the ethyl group and the methylene bridge will appear in the upfield region of the spectrum.

Table 1: Representative ¹³C NMR Chemical Shift Ranges for Functional Groups

| Functional Group | Chemical Shift Range (ppm) |

| C=O (Ketone) | 190-220 |

| C=C (Aromatic) | 120-150 |

| C≡N (Nitrile) | 110-125 |

| C-O (Alcohol/Ether) | 50-90 |

| C (sp³) | 10-50 |

Data sourced from representative spectra discussions. youtube.com

Fluorine-19 (¹⁹F) NMR for Fluorinated Moiety Analysis

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for studying fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F isotope. pupiq.net In the case of this compound, the three fluorine atoms of the trifluoromethyl group are chemically equivalent. pupiq.net This results in a single, sharp resonance in the ¹⁹F NMR spectrum. pupiq.netspectrabase.com The chemical shift of this peak provides information about the electronic environment of the CF₃ group. Trifluorotoluene is often used as a reference standard in ¹⁹F NMR, with its signal set to -63.72 ppm relative to CFCl₃ at 0 ppm. pupiq.net

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to transitions between vibrational energy levels.

The IR spectrum of a β-diketone like this compound is characterized by strong absorption bands corresponding to the stretching vibrations of the carbonyl (C=O) groups, typically in the region of 1600-1800 cm⁻¹. The presence of the enol form gives rise to a broad O-H stretching band and a C=C stretching vibration. The C-F stretching vibrations of the trifluoromethyl group are also prominent, usually appearing as strong bands in the 1100-1300 cm⁻¹ region.

Raman spectroscopy provides complementary information. For example, in the Raman spectrum of liquid 1,1,1-trifluoro-2-bromoethane, various fundamental vibrations have been assigned. scite.ai Similarly, for this compound, Raman spectroscopy would help in identifying the symmetric vibrations and skeletal modes that might be weak in the IR spectrum.

Electron Spin Resonance (ESR) Spectroscopy of Paramagnetic Complexes

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique specifically for studying species with unpaired electrons, such as paramagnetic metal complexes. When this compound acts as a ligand to form complexes with paramagnetic metal ions (e.g., Cu(II), V(IV)O), the resulting complexes can be analyzed by ESR spectroscopy. The ESR spectrum provides information about the electronic structure of the metal center, the coordination environment, and the nature of the metal-ligand bonding. The g-values and hyperfine coupling constants obtained from the spectrum are sensitive to the geometry and the type of donor atoms coordinated to the metal ion.

Photoluminescence Spectroscopy of Luminescent Metal Complexes

Complexes of this compound, a member of the β-diketone family, with lanthanide ions (such as Europium, Eu³⁺, and Terbium, Tb³⁺) are known to exhibit strong luminescence. This phenomenon arises from an efficient intramolecular energy transfer process, often referred to as the "antenna effect." scirp.orgiitk.ac.in The β-diketonate ligand possesses a system of π-orbitals that can absorb ultraviolet (UV) light, promoting the ligand to an excited singlet state. Through intersystem crossing, this energy is transferred to a triplet state within the ligand and subsequently to the f-orbital energy levels of the chelated lanthanide ion. The metal ion then relaxes by emitting light at its own characteristic, sharp, and well-defined wavelengths. iitk.ac.innih.gov

The formation of a complex with this compound significantly enhances the luminescence efficiency compared to the free ligand. researchgate.net The coordination to the metal ion fixes the ligand in its enolic form, increasing the quantum yield. researchgate.net Furthermore, the presence of electron-withdrawing trifluoromethyl (–CF₃) groups on the β-diketone ligand can positively influence the luminescence properties of the resulting lanthanide complexes. cookechem.com

Research Findings: Studies on analogous fluorinated β-diketonate complexes provide a clear framework for the expected photoluminescent properties of this compound complexes.

Terbium (Tb³⁺) Complexes: Terbium complexes with related β-diketonates are characterized by a bright green luminescence. researchgate.netarxiv.org The emission spectrum is dominated by several sharp bands, with the most prominent transition being the ⁵D₄ → ⁷F₅ transition at approximately 545 nm. arxiv.org Other notable transitions include ⁵D₄ → ⁷F₆ (blue), ⁵D₄ → ⁷F₄ (yellow), and ⁵D₄ → ⁷F₃ (orange). Quantum yields for terbium complexes with analogous ligands have been reported to reach over 30%. researchgate.net

The table below summarizes representative photoluminescence data for lanthanide complexes formed with ligands analogous to this compound.

| Metal Ion | Ligand Type | Major Emission Peak (nm) | Corresponding Transition | Observed Color | Typical Quantum Yield (Φ) | Typical Lifetime (τ) |

| Eu³⁺ | Fluorinated β-diketonate | ~613 | ⁵D₀ → ⁷F₂ | Bright Red | Up to 66% nih.gov | 0.7 - 0.8 ms (B15284909) researchgate.net |

| Tb³⁺ | Fluorinated β-diketonate | ~545 | ⁵D₄ → ⁷F₅ | Bright Green | Up to 31% researchgate.net | 1.4 - 1.6 ms arxiv.org |

| Sm³⁺ | Fluorinated β-diketonate | ~645 | ⁴G₅/₂ → ⁶H₉/₂ | Orange-Red | ~2% researchgate.net | < 0.1 ms |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for confirming the molecular mass of this compound and for determining its structural features through the analysis of its fragmentation patterns under ionization. libretexts.org For this compound (C₆H₇F₃O₂), the calculated molecular weight is approximately 168.11 g/mol . chemnet.commatrix-fine-chemicals.com

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation of β-diketones is predictable and primarily involves the cleavage of bonds adjacent to the carbonyl groups (α-cleavage). arxiv.orglibretexts.org

Research Findings: The mass spectrum of this compound is expected to show a molecular ion peak at an m/z (mass-to-charge ratio) of 168. The fragmentation pattern will be dictated by the relative stability of the resulting carbocations and neutral radicals. The primary fragmentation pathways involve the cleavage of the C-C bonds within the diketone structure.

Key predicted fragmentation pathways include:

Loss of an ethyl radical (•CH₂CH₃): Cleavage between the ethyl group and its adjacent carbonyl group results in a fragment ion at m/z 139.

Formation of an ethyl-acylium ion: Cleavage of the bond between the two carbonyl carbons can lead to the formation of [CH₃CH₂CO]⁺, a stable acylium ion, which would produce a strong peak at m/z 57.

Loss of a trifluoromethyl radical (•CF₃): The C-C bond between the trifluoromethyl group and its adjacent carbonyl is susceptible to cleavage, leading to a fragment ion at m/z 99. This is a common fragmentation for trifluoromethyl ketones.

Formation of a trifluoroacetyl-acylium ion: Correspondingly, the formation of the [CF₃CO]⁺ acylium ion would yield a peak at m/z 97.

Loss of a methyl radical (•CH₃): While less direct, rearrangement and fragmentation can lead to the loss of a methyl group, resulting in a peak at m/z 153.

Analysis of the closely related compound 1,1,1-trifluoro-2,4-pentanedione shows characteristic peaks at m/z 43 ([CH₃CO]⁺) and 69 ([CF₃]⁺), supporting the predicted fragmentation pathways for the hexane (B92381) analogue. nih.gov

The following table details the predicted major fragments for this compound in mass spectrometry.

| m/z (Mass/Charge) | Ion Formula | Identity/Origin |

| 168 | [C₆H₇F₃O₂]⁺• | Molecular Ion (M⁺•) |

| 153 | [C₅H₄F₃O₂]⁺ | Loss of methyl radical ([M-CH₃]⁺) |

| 139 | [C₄H₂F₃O₂]⁺ | Loss of ethyl radical ([M-C₂H₅]⁺) |

| 99 | [C₄H₄O₂]⁺• | Loss of trifluoromethyl radical ([M-CF₃]⁺) |

| 97 | [CF₃CO]⁺ | Trifluoroacetyl-acylium ion |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

| 57 | [C₂H₅CO]⁺ | Propionyl-acylium ion |

Computational Chemistry Approaches to 1,1,1 Trifluorohexane 2,4 Dione Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of β-diketones like 1,1,1-trifluorohexane-2,4-dione. This computational method allows for the detailed examination of molecular characteristics at the quantum level.

Prediction of Molecular Geometries and Electronic Structures

DFT calculations are instrumental in predicting the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within the this compound molecule. For analogous compounds like 1,1,1-trifluoro-2,4-pentanedione (B1197229) (TFAA), DFT studies have been conducted to determine the most stable conformations. researchgate.net These calculations typically involve optimizing the geometry to find the lowest energy structure.

The electronic structure, including the orbital energies and electron density distribution, can also be elucidated through DFT. The presence of the electron-withdrawing trifluoromethyl group (-CF3) significantly influences the electronic properties of the molecule, affecting the acidity of the α-protons and the stability of the corresponding enolate.

Analysis of Spectroscopic Parameters from First Principles

DFT calculations enable the prediction of various spectroscopic parameters from fundamental principles, which can then be compared with experimental data to validate the computational model. For instance, vibrational frequencies (IR and Raman spectra) can be calculated to aid in the assignment of experimental spectral bands.

For the related compound 1,1,1-trifluoro-2,4-pentanedione, DFT calculations at the B3LYP level of theory with different basis sets (6-31G** and 6-311++G**) have been used to compute harmonic and anharmonic vibrational frequencies for its stable cis-enol forms. researchgate.net The calculated frequencies, along with IR and Raman intensities, showed excellent agreement with experimental observations, confirming the dominant isomer. researchgate.net Such analyses provide insights into the vibrational modes of the molecule and the influence of substituents on its spectroscopic signature.

Molecular Dynamics and Monte Carlo Simulations

While DFT provides insights into static molecular properties, molecular dynamics (MD) and Monte Carlo (MC) simulations are employed to study the dynamic behavior of this compound systems over time.

Molecular Dynamics (MD) simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of the particles evolve. nih.gov This allows for the investigation of dynamic processes such as conformational changes, diffusion, and interactions with other molecules in a simulated environment. nih.govgithub.io For instance, MD simulations can be used to study the behavior of this compound in different solvents or its interaction with metal ions.

Monte Carlo (MC) simulations, on the other hand, use random sampling to explore the conformational space of a molecule and calculate thermodynamic properties. researchgate.net This method is particularly useful for studying systems at equilibrium and can be applied to investigate the conformational preferences and thermodynamic stability of different tautomers of this compound.

Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Methods

To study large and complex systems involving this compound, such as its behavior in a biological environment or as a ligand in a metal complex, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are often employed. kit.edu These methods combine the accuracy of quantum mechanics for a specific region of interest (e.g., the reacting part of the molecule) with the computational efficiency of molecular mechanics for the surrounding environment. kit.edumdpi.com

The QM region, which would include the this compound molecule in a reaction, is treated with a high level of theory like DFT, while the much larger surrounding environment (e.g., solvent molecules or a protein) is described using a classical force field (MM). kit.eduresearchgate.net This approach allows for the study of chemical reactions and other electronic phenomena in a condensed-phase or biological context with a manageable computational cost. mdpi.com

Modeling of Reaction Mechanisms and Energetics

Computational methods are invaluable for elucidating the mechanisms and energetics of chemical reactions involving this compound. This includes the study of radical intermediates and single electron transfer (SET) processes.

Radical Intermediates: The formation and stability of radical intermediates can be investigated using computational chemistry. For example, in reactions involving homolytic bond cleavage, the resulting radical species can be modeled to understand their structure, stability, and subsequent reactivity. libretexts.org The stability of carbon radicals is known to follow the trend of tertiary > secondary > primary, a factor that can be quantified through computational analysis. libretexts.org

Single Electron Transfer (SET) Processes: SET is a fundamental step in many chemical and biochemical reactions. nih.gov Computational modeling can be used to explore the feasibility of SET pathways by calculating the redox potentials of the species involved. In the context of this compound, this could involve modeling its one-electron oxidation or reduction and the subsequent fate of the resulting radical ion. The influence of the trifluoromethyl group on the electron transfer properties is a key area of investigation. semanticscholar.org

Conformational Analysis and Tautomeric Equilibria Studies

This compound, like other β-diketones, can exist in different tautomeric forms, primarily the keto and enol forms. researchgate.nethmdb.ca Computational chemistry provides powerful tools to study the conformational landscape and the equilibrium between these tautomers.

Conformational Analysis: The molecule can adopt various conformations due to the rotation around its single bonds. Computational methods can be used to identify the stable conformers and determine their relative energies, providing a detailed picture of the conformational preferences of the molecule.

Tautomeric Equilibria: The equilibrium between the keto and enol tautomers is a crucial aspect of the chemistry of β-diketones. libretexts.org The stability of the enol form is often enhanced by the formation of an intramolecular hydrogen bond and conjugation. libretexts.orgnih.gov For the related 1,1,1-trifluoro-2,4-pentanedione, it has been shown through proton NMR spectroscopy that the enol form is predominant. wikipedia.org Computational studies can quantify the relative stabilities of the keto and enol tautomers of this compound by calculating their free energies. These calculations can also provide insights into the factors that influence the position of the tautomeric equilibrium, such as the nature of the solvent and the presence of substituents. The electron-withdrawing trifluoromethyl group is expected to significantly impact this equilibrium.

Applications in Organic Synthesis and Medicinal Chemistry

A Versatile Building Block in Complex Organic Synthesis

1,1,1-Trifluorohexane-2,4-dione serves as a foundational component for constructing intricate organic molecules. Its reactivity allows for the creation of diverse heterocyclic and radical species.

Synthesis of Quinoxaline (B1680401) Derivatives

Quinoxaline derivatives are an important class of nitrogen-containing heterocyclic compounds that form the backbone of many biologically active molecules. nih.gov The synthesis of these derivatives often involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound. nih.govumich.edu this compound can serve as the 1,2-dicarbonyl component in this reaction. The classic method for this synthesis often requires high temperatures and the use of a strong acid catalyst. nih.gov However, more efficient protocols have been developed. For instance, the use of recyclable alumina-supported heteropolyoxometalates as catalysts allows for the synthesis of quinoxaline derivatives at room temperature with high yields. nih.gov Another approach utilizes hexafluoroisopropanol (HFIP) as a solvent, which also facilitates the reaction at room temperature and allows for easy recovery and reuse of the solvent. researchgate.net

The general reaction for the synthesis of quinoxaline derivatives from a 1,2-dicarbonyl compound and an o-phenylenediamine (B120857) is presented below:

Reaction Scheme for Quinoxaline Synthesis| Reactants | Catalyst/Solvent | Product |

|---|---|---|

| 1,2-Dicarbonyl Compound + o-Phenylenediamine | Alumina-Supported Heteropolyoxometalates / Toluene | Quinoxaline Derivative |

| 1,2-Dicarbonyl Compound + o-Phenylenediamine | Hexafluoroisopropanol (HFIP) | Quinoxaline Derivative |

This table illustrates the different catalytic systems and solvents that can be employed for the synthesis of quinoxaline derivatives.

Generation of Trifluoromethylated Alkyl Radicals

The trifluoromethyl group (CF3) is a highly sought-after substituent in medicinal and agricultural chemistry due to its ability to enhance properties like metabolic stability and lipophilicity. researchgate.net this compound can be a source for generating trifluoromethylated alkyl radicals. These radicals are highly reactive species that can be used to introduce the trifluoromethyl group into various organic molecules. The high electrophilicity of the CF3 radical, however, presents a challenge as it can be easily quenched. researchgate.net

Utility in the Synthesis of Furanones and Pyrazoles

This compound is also utilized in the synthesis of other important heterocyclic compounds like furanones and pyrazoles. The synthesis of furanone derivatives can be achieved through a multi-component condensation reaction. nih.gov For instance, the reaction of an aldehyde, pyruvic acid, and an aromatic amine can yield 3,5-disubstituted furan-2(5H)-ones. nih.gov

Pyrazoles, another class of heterocyclic compounds with potential applications in medicinal chemistry, can also be synthesized from precursors derived from this compound. researchgate.netresearchgate.net The synthesis often involves the reaction of a β-dicarbonyl compound with hydrazine (B178648) or its derivatives. researchgate.net The presence of the trifluoromethyl group in the starting material leads to the formation of fluorinated pyrazoles, which are of particular interest in drug discovery. researchgate.net

Development of Biologically Active Compounds

The derivatives of this compound have shown promise in the development of new therapeutic agents, exhibiting a range of biological activities.

Antimicrobial and Antibacterial Agents

Derivatives of this compound have been investigated for their effectiveness against various microbial pathogens.

Gram-positive bacteria: Certain derivatives have demonstrated activity against Gram-positive bacteria. nih.govepa.gov For example, spiro[benzo[h]quinoline-7,3′-indoline]dione derivatives have shown significant antimicrobial activity against Staphylococcus aureus. nih.gov

Pathogenic fungi: The antifungal potential of these derivatives has also been explored. nih.govnih.gov For instance, some thiazolidine-2,4-dione derivatives have been screened for their in vitro antifungal activity against a range of fungal species, including Aspergillus niger and Candida albicans. nih.govnih.gov

Antimicrobial Activity of Selected Derivative Classes

| Derivative Class | Target Organism | Notable Activity |

|---|---|---|

| Spiro[benzo[h]quinoline-7,3′-indoline]diones | Staphylococcus aureus | Significant antimicrobial effect. nih.gov |

| Thiazolidine-2,4-diones | Aspergillus niger, Candida albicans | In vitro antifungal activity. nih.govnih.gov |

This table summarizes the antimicrobial activities of different classes of compounds derived from or related to the core structure.

Exploration of Potential Anti-HIV Activity

The search for new and effective treatments for Human Immunodeficiency Virus (HIV) is a critical area of research. Derivatives of this compound have been explored for their potential to inhibit HIV replication. For instance, a novel series of 1,1,3-trioxo-2H,4H-thieno[3,4-e] nih.govumich.eduCurrent time information in Bangalore, IN.thiadiazines (TTDs) were synthesized and found to selectively inhibit HIV-1 replication. nih.gov These compounds were identified as a new class of non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs). nih.gov Similarly, certain 1,2,3,4-tetrahydropyrimidine derivatives have also shown remarkable anti-HIV-1 activity. researchgate.net

Research into Antitumor Agents (e.g., via pyrazole (B372694) derivatives)

The synthesis of pyrazole derivatives from β-diketones like this compound is a key strategy in the development of potential antitumor agents. nih.govnih.gov Pyrazoles are five-membered heterocyclic compounds that can be formed through the condensation reaction of a β-diketone with hydrazine. nih.govmdpi.com This class of compounds has gained significant attention in medicinal chemistry due to their presence in established drugs and their diverse biological activities, including anticancer properties. nih.govmdpi.comnih.gov

Research has demonstrated that pyrazole derivatives can exhibit cytotoxic effects against various cancer cell lines. In one study, a series of pyrazole-based compounds were synthesized from different β-diketone derivatives. nih.gov Specifically, the reaction of 1,1,1-trifluoropentane-2,4-dione with hydrazine hydrate (B1144303) yielded 3-(trifluoromethyl)-5-methyl-1H-pyrazole (L4). nih.gov This compound, along with others in the series, was evaluated for its short-term cytotoxicity against pancreatic, breast, and cervical cancer cell lines. nih.gov Another pyrazole derivative, 3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3), displayed moderate cytotoxicity against the MCF-7 breast cancer cell line. nih.gov

Further studies have highlighted the antiproliferative activity of other pyrazole derivatives. nih.gov For instance, a screening at the National Cancer Institute (NCI) revealed that certain pyrazole compounds possess interesting anticancer activity, with one derivative in particular, 4g , showing strong inhibition of proliferation in both solid tumor and leukemia cell lines. nih.gov The anticancer potential of pyrazoles is linked to their ability to interact with numerous biological targets involved in cancer progression. nih.gov

Table 1: Cytotoxicity of Pyrazole Derivatives Against Selected Cancer Cell Lines

| Compound | Precursor β-Diketone | Cancer Cell Line | Half-maximal Effective Concentration (EC₅₀) |

|---|---|---|---|

| 3,5-diphenyl-1H-pyrazole (L2) | 1,5-diphenylacetylacetone | CFPAC-1 (Pancreatic) | 61.7 ± 4.9 µM nih.gov |

| 3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3) | 4,4,4-trifluoro-1-phenylbutane-1,3-dione | MCF-7 (Breast) | 81.48 ± 0.89 µM nih.gov |

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic properties of lead compounds. In the context of derivatives from this compound, SAR studies investigate how modifying the chemical structure of the resulting pyrazoles influences their biological activity. The substituents on the pyrazole ring can significantly impact their efficacy. nih.gov

For example, a comparative study of five pyrazole-based compounds synthesized from various β-diketones provided insights into their SAR. nih.gov The compounds included 3,5-dimethyl-1H-pyrazole (L1), 3,5-diphenyl-1H-pyrazole (L2), 3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3), 3-(trifluoromethyl)-5-methyl-1H-pyrazole (L4), and 3,5-ditert-butyl-1H-pyrazole (L5). nih.gov The study revealed that L2 and L3 exhibited moderate cytotoxicity against specific cancer cell lines, indicating that the nature of the substituents at the 3 and 5 positions of the pyrazole ring (e.g., phenyl, trifluoromethyl) is a key determinant of their anticancer activity. nih.gov

In another study, the SAR of three specific pyrazole derivatives (4a , 4f , and 4g ) was examined concerning their antioxidant activity. nih.gov These compounds were the most active in blocking the production of reactive oxygen species (ROS) in platelets, with IC₅₀ values of 10.1, 8.6, and 9.5 µM, respectively. nih.gov The structural differences between these molecules, such as the presence of a difluoromethoxy group and other varied substituents, were correlated with their inhibitory effects, highlighting the role of specific functional groups in their biological action. nih.gov

Table 2: Inhibitory Activity of Pyrazole Derivatives on ROS Production

| Compound | Key Structural Features | IC₅₀ for ROS Production Inhibition in Platelets |

|---|---|---|

| 4a | Difluoromethoxy group at para position, -OCH₃ at meta position nih.gov | 10.1 µM nih.gov |

| 4f | Difluoromethoxy group at para position, phenoxy group at meta position nih.gov | 8.6 µM nih.gov |

| 4g | Difluoromethoxy group at para position, benzyloxy group at meta position nih.gov | 9.5 µM nih.gov |

Mechanism of Action Studies for Pharmacologically Relevant Derivatives (e.g., DNA-damaging nature)

Understanding the mechanism of action is fundamental to drug development. For pyrazole derivatives, research points to several pathways through which they exert their anticancer effects. A primary mechanism involves the induction of apoptosis, or programmed cell death, in cancer cells. nih.gov

One significant pathway is the generation of Reactive Oxygen Species (ROS). nih.gov A study on triple-negative breast cancer cells found that a pyrazole derivative, compound 3f , induced apoptosis which was accompanied by an elevated level of ROS and increased activity of caspase 3, a key executioner enzyme in the apoptotic cascade. nih.gov This suggests that the compound triggers cell death by inducing overwhelming oxidative stress. nih.gov

This is supported by other research showing that certain pyrazole derivatives can inhibit NADPH oxidase, an enzyme complex that is a major source of superoxide (B77818) anion production. nih.gov The inhibition of NADPH oxidase by compounds 4a, 4f, and 4g was strongly correlated with reduced superoxide formation and lipid peroxidation, indicating that their antioxidant effect is a key part of their mechanism. nih.gov Oxidative stress from ROS can lead to cellular damage, including damage to DNA, which can trigger apoptotic pathways.

The anticancer efficiency of pyrazole derivatives is also reportedly connected to the inhibition of a wide array of other molecular targets crucial for cancer cell survival and proliferation. nih.gov These targets include topoisomerase II, epidermal growth factor receptor (EGFR), vascular endothelial growth factor (VEGF), histone deacetylases (HDAC), and various kinases such as mTOR, B-raf, and CDKs. nih.gov The ability of the pyrazole scaffold to interact with such a diverse range of targets underscores its pharmacological importance. nih.govmdpi.com

Environmental Impact and Remediation Research of Fluorinated Compounds

Persistence of Fluorinated Diketones in Environmental Compartments

The defining characteristic of many fluorinated compounds is the strength of the carbon-fluorine (C-F) bond, one of the most robust covalent bonds in organic chemistry. nih.gov This inherent stability, while beneficial for industrial applications, translates to significant environmental persistence. acs.org Compounds like 1,1,1-Trifluorohexane-2,4-dione are part of a larger class of substances known as per- and polyfluoroalkyl substances (PFAS), often dubbed "forever chemicals" because they resist natural degradation processes. plastiservice.com

Once released into the environment, these compounds can accumulate in various compartments, including water, soil, and living organisms. acs.orgresearchgate.net Research on numerous PFAS has shown they are widespread in the environment, detected in surface water, groundwater, and sediments. researchgate.net Their chemical inertness means they can be transported over long distances from their source. acs.org While short-chain PFAS alternatives were developed to be less bioaccumulative than their long-chain predecessors, their increased mobility in water can lead to rapid and widespread contamination of water resources. greensciencepolicy.orgacs.org Furthermore, a significant concern is the transformation of parent fluorinated compounds into other persistent substances. A common terminal degradation product for more than a million fluorinated chemicals is trifluoroacetic acid (TFA), which is extremely persistent and has been found accumulating in various environmental media. nih.govresearchgate.net

Research on Degradation Pathways and Bioremediation Strategies

The stability of the C-F bond makes the degradation of compounds like this compound exceptionally challenging. As noted, a major degradation pathway for many complex fluorinated molecules leads to the formation of trifluoroacetic acid (TFA), a highly stable and mobile substance that accumulates in water systems. nih.govresearchgate.net

Given the difficulty of chemical degradation, research has turned towards novel remediation strategies.

Bioremediation : This approach uses microorganisms or their enzymes to break down pollutants. While challenging for highly fluorinated compounds, some progress has been made. Research into biological treatments for fluorine waste includes using microorganisms to degrade or transform certain organic fluorine compounds. numberanalytics.com For example, engineered insects expressing fungal laccase have shown the ability to degrade other industrial pollutants like bisphenol A, demonstrating the potential of using engineered organisms for in-situ bioremediation. acs.org

Advanced Oxidation Processes : These methods can be employed to destroy organic fluorine compounds in waste streams. numberanalytics.com

Thermal Decomposition : Studies on the thermal treatment of PFAS show that initial decomposition often involves the breaking of weaker bonds in the molecule, but the resulting smaller fluorinated compounds become increasingly stable. nih.gov For example, destroying perfluoromethane (CF4), a potential breakdown product, requires temperatures exceeding 1400°C. nih.gov

Development of Sustainable Synthetic Alternatives to Highly Fluorinated Compounds

The persistence and potential toxicity of many fluorinated compounds have spurred significant research into safer, sustainable alternatives. nih.gov The goal is to develop materials that offer the desired performance properties without the associated environmental burden. acs.org However, a key challenge is to avoid "regrettable substitutions," where one hazardous chemical is replaced with another that proves to be equally or more harmful. greensciencepolicy.org

Recent breakthroughs include the development of non-toxic alternatives that replicate the properties of PFAS using only carbon and hydrogen. scitechdaily.com These new chemicals are designed to be effective replacements without containing persistent fluorine. scitechdaily.com

Below is a table of potential non-fluorinated alternatives for applications that traditionally use fluoropolymers.

| Alternative Material | Key Properties | Potential Applications |

|---|---|---|

| PEEK (Polyetheretherketone) | High thermal resistance (up to 250°C), excellent chemical and mechanical resistance. | Components requiring strength in harsh environments. |

| PPS (Polyphenylenesulfide) | Thermal stability up to 220°C, chemical resistance, electrical insulator. | Electrical components, automotive parts. |

| PI (Polyimide) | Thermal performance up to 300°C. | Applications in extreme temperature conditions. |

| POM (Polyoxymethylene – Acetal) | Low friction, dimensionally stable. | Moving parts, precision gears. |

| PETP (Polyethylene Terephthalate) | High resistance to wear and chemical agents. | Industrial fibers, containers. |

Data sourced from: plastiservice.com

Strategies for Waste Management and Treatment of Fluorinated Organic Compounds

Effective management of waste containing fluorinated compounds is critical to prevent environmental contamination. Since many products containing these substances end up in waste streams, they can leach from landfills or require specialized disposal methods. umu.se Several technologies are used or are under investigation for the destruction of fluorinated waste. mdpi.com

A significant challenge is that destruction technologies are often expensive, with high initial investment and operational costs. mdpi.com The thermal stability of fluorinated compounds means that very high temperatures are required for their complete destruction. nih.govmdpi.com

The following table summarizes current and emerging waste treatment strategies for fluorinated compounds.

| Treatment Strategy | Description | Key Considerations |

|---|---|---|

| High-Temperature Incineration | Thermal oxidation at temperatures typically above 1000°C to break down the compounds. mdpi.com Technologies include liquid injection, rotary kilns, and cement kilns. mdpi.com | High energy consumption and cost. Potential for incomplete combustion to form other hazardous by-products. nih.govmdpi.com |

| Plasma Technologies | Uses high-energy plasma to decompose the chemical structure of fluorinated compounds. | An emerging technology being evaluated for HFC destruction. mdpi.com |

| Chemical Transformation | Involves reacting the fluorine waste with other chemicals to form less toxic or more stable compounds, such as through neutralization or precipitation. numberanalytics.com | Effectiveness depends on the specific fluorinated compound and reaction conditions. |

| Ball-Milling | A mechanochemical method that uses mechanical force to break down PFAS. This process can also preserve the fluorine content for recycling into new, high-value fluorochemicals. technologynetworks.com | Aims to create a more sustainable, circular fluorine economy by recycling a critical mineral resource. technologynetworks.com |

| Landfilling | Disposal in engineered landfills designed to contain hazardous waste. numberanalytics.com | Risk of leaching into the environment, contaminating soil and groundwater. umu.se Not a destruction method. |

Data sourced from: numberanalytics.comnih.govumu.semdpi.comtechnologynetworks.com

Q & A

Q. What are the optimal synthetic routes for 1,1,1-Trifluorohexane-2,4-dione in laboratory settings?

The compound is synthesized via condensation reactions under controlled conditions. For example, hydrazine hydrate reacts with methyl 1,1,1-trifluoropentane-2,4-dione in ethanol at reflux to yield heterocyclic derivatives (97.6% yield) . Fluorinated 1,3-diketones like this are often prepared using fluorinated precursors and catalysts (e.g., trifluoroacetylacetone derivatives) to enhance stability and reactivity .

Key Parameters for Optimization :

| Parameter | Typical Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 60–100°C | Higher temps accelerate kinetics but risk decomposition |

| Solvent | Ethanol, THF | Polar aprotic solvents improve solubility |

| Catalyst | Acidic/basic conditions | Controls enol-keto tautomerism |

Q. How do fluorine substituents influence the chemical reactivity of this compound compared to non-fluorinated analogs?

Fluorine atoms increase electronegativity and thermal stability while reducing intermolecular forces. This enhances volatility (critical for gas-phase applications) and chelate stability with transition metals (e.g., Cu²⁺ complexes show ΔH sublimation ~119.1 kJ/mol) . Fluorination also shifts tautomeric equilibria toward the enol form, affecting ligand coordination .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in reaction yields during heterocyclic synthesis with this compound?

Discrepancies in yields (e.g., 97.6% in hydrazine reactions vs. lower yields in other systems) arise from steric effects, solvent polarity, and stoichiometry. Mitigation strategies include:

- Stoichiometric Tuning : Excess fluorinated diketone ensures complete conversion of nucleophiles (e.g., amines, hydrazines) .

- Solvent Screening : THF or DMF enhances solubility of fluorinated intermediates .

- Catalytic Optimization : Lewis acids (e.g., ZnCl₂) stabilize transition states in keto-enol tautomerism .

Q. How can computational models predict physicochemical properties of this compound derivatives?

Graph machine learning (GM24) and density functional theory (DFT) predict properties like refractive index (RI) and binding affinities. For example:

- RI Prediction : Deviations <0.020 from experimental values using SMILES-based models .

- Molecular Docking : Fluorine’s electronegativity enhances ligand-protein binding, validated via MD simulations .

Computational vs. Experimental Data :

| Property | Computational Value | Experimental Value | Error (%) |

|---|---|---|---|

| Refractive Index | 1.388 | 1.385 | 0.22 |

| LogP | 0.9 | 0.85 | 5.8 |

Q. What methodologies characterize the coordination chemistry of this compound with transition metals?

The compound forms stable chelates with metals like Cu²⁺, validated via:

- X-ray Crystallography : Determines bond lengths and geometry (e.g., Cu-O distances ~1.9 Å) .

- Thermogravimetric Analysis (TGA) : Measures thermal stability (sublimation enthalpies ~119–130 kJ/mol) .

- Spectroscopy : IR and NMR identify keto-enol tautomerism shifts upon metal binding .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro